molecular formula C20H22N2O5S B2613293 5-(3-(3,5-dimethoxyphenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid CAS No. 1785763-98-5

5-(3-(3,5-dimethoxyphenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid

Cat. No.: B2613293
CAS No.: 1785763-98-5
M. Wt: 402.47
InChI Key: RTUXVHXJMOABPH-UHFFFAOYSA-N
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Description

This compound is a pyrazole derivative featuring a 4,5-dihydro-1H-pyrazole core substituted with a 3,5-dimethoxyphenyl group at position 3 and a thiophen-2-yl group at position 3. Its structure suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where the dihydropyrazole scaffold and aromatic substituents play critical roles in binding interactions .

Synthetic routes for analogous compounds (e.g., thiophene- and pyrazole-containing derivatives) often involve condensation reactions in polar solvents like ethanol or 1,4-dioxane, with triethylamine as a base . The presence of electron-donating methoxy groups may influence electronic properties, while the thiophene moiety contributes to π-π stacking interactions in biological systems.

Properties

IUPAC Name

5-[5-(3,5-dimethoxyphenyl)-3-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5S/c1-26-14-9-13(10-15(11-14)27-2)16-12-17(18-5-4-8-28-18)22(21-16)19(23)6-3-7-20(24)25/h4-5,8-11,17H,3,6-7,12H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTUXVHXJMOABPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=NN(C(C2)C3=CC=CS3)C(=O)CCCC(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(3-(3,5-Dimethoxyphenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, emphasizing its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula for this compound is C17H18N2O3SC_{17}H_{18}N_{2}O_{3}S, with a molecular weight of approximately 330.40 g/mol. The structure features a pyrazole ring connected to a thiophene and a dimethoxyphenyl group, which may contribute to its biological activity.

Pharmacological Activity

The compound has been evaluated for various biological activities:

Antitumor Activity

Recent studies have indicated that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives of pyrazole have shown to inhibit tubulin polymerization, which is crucial for cancer cell division. In vitro studies demonstrated that structural modifications on the phenyl moiety could enhance antitumoral activity by altering the compound's interaction with cellular targets .

Antimicrobial Activity

Compounds similar to this compound have been tested against various microbial strains. For example, thiazole-pyrazole hybrids demonstrated effective antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 28 to 168 µg/mL against common pathogens like Staphylococcus aureus and Escherichia coli.

The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:

  • Tubulin Inhibition : Similar compounds have been shown to disrupt microtubule dynamics, leading to cell cycle arrest in cancer cells.
  • Antioxidant Properties : Some studies suggest that the presence of methoxy groups may enhance the compound's ability to scavenge free radicals, contributing to its protective effects against oxidative stress .
  • Interaction with Enzymes : The structural features may allow the compound to interact with specific enzymes involved in metabolic pathways, potentially leading to alterations in cellular metabolism.

Case Studies

Several research articles highlight the biological activity of similar compounds:

  • Antitumor Studies : A series of pyrazole derivatives were synthesized and tested for their anticancer activity. One study reported that a derivative exhibited an IC50 value of 2.18 μM against Mycobacterium tuberculosis, indicating potent activity .
  • Antimicrobial Efficacy : Research on thiazole-pyrazoline hybrids revealed that certain derivatives showed superior antibacterial properties compared to standard antibiotics, suggesting potential for development into new antimicrobial agents .

Data Table: Comparison of Biological Activities

Compound NameActivity TypeMIC (µg/mL)IC50 (μM)Reference
Pyrazole Derivative AAntitumorN/A2.18
Thiazole-Pyrazole Hybrid BAntibacterial28 - 168N/A
Similar Compound CAntioxidantN/AN/A

Scientific Research Applications

Pharmacological Potential

Research indicates that 5-(3-(3,5-dimethoxyphenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid may exhibit significant biological activity due to its structural components. It has been investigated for potential applications in:

  • Anti-inflammatory Agents : The compound's structure suggests it could interact with inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.
  • Antitumor Activity : Preliminary studies indicate that compounds with similar structures may inhibit tumor growth by targeting specific cellular pathways .

Enzyme Inhibition

The compound may act as an inhibitor for various enzymes, potentially influencing metabolic pathways. For example:

  • Lipoxygenase Inhibition : Similar compounds have shown promise as inhibitors of lipoxygenase, an enzyme involved in inflammatory processes . This suggests that further exploration of this compound could yield insights into its mechanism of action against inflammation-related diseases.

Synthesis and Optimization

The synthesis of this compound typically involves multi-step organic reactions. Optimizations for industrial production might include:

  • Continuous Flow Reactors : These can enhance yield and efficiency during the synthesis process.
  • High-throughput Screening : This method can be employed to identify more potent derivatives of the compound.

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds provides insights into the unique aspects of this compound:

Compound NameStructural FeaturesUnique Aspects
3,5-Dimethoxyphenylboronic acidBoronic acid groupKnown for its role in Suzuki coupling
3-(2,5-Dimethoxyphenyl)propionic acidPropionic acid groupExhibits anti-inflammatory properties
(3,5-Dimethoxyphenyl)acetic acidAcetic acid groupUsed in various biochemical assays

The unique combination of functional groups in this compound may confer distinct biological activities compared to these similar compounds .

Chemical Reactions Analysis

Key Steps

  • Pyrazole Ring Formation :

    • Initial steps typically involve the synthesis of a chalcone precursor via Claisen–Schmidt condensation between a substituted ketone and an aldehyde .

    • Cyclization of the chalcone intermediate with a hydrazine derivative forms the pyrazole ring .

  • Functional Group Incorporation :

    • The carboxylic acid moiety (-COOH) is introduced via hydrolysis of ester precursors under basic conditions (e.g., NaOH).

    • Substituents like the thiophen-2-yl group are added through cross-coupling reactions or direct substitution.

Reaction Conditions

StepReagents/ConditionsPurpose
Claisen–Schmidt CondensationAcid catalyst (e.g., HCl), heated refluxForm chalcone intermediate
Pyrazole CyclizationHydrazine derivative, solvent (e.g., ethanol)Construct pyrazole ring
Ester HydrolysisNaOH aqueous solution, refluxGenerate carboxylic acid

Reaction Mechanisms

The compound’s reactivity is driven by its functional groups: carboxylic acid , ketone , and pyrazole ring .

Esterification

  • The carboxylic acid undergoes esterification with alcohols under acid catalysis (e.g., H2SO4), forming ester derivatives.

  • Reaction:
    RCOOH+R’OHH+RCOOR’+H2O\text{RCOOH} + \text{R'OH} \xrightarrow{\text{H}^+} \text{RCOOR'} + \text{H2O}

Reduction

  • The ketone group (if present in intermediates) can be reduced to a secondary alcohol using reagents like LiAlH4.

  • Reaction:
    RCOLiAlH4RCH2OH\text{RCO} \xrightarrow{\text{LiAlH4}} \text{RCH2OH}

Hydrolysis

  • Ester groups in precursors undergo hydrolysis to regenerate the carboxylic acid.

Functional Group Reactivity

The compound’s structure enables interactions with biological targets and participation in diverse chemical reactions.

Key Functional Groups and Reactions

Functional GroupReaction TypeExample Reagents
Carboxylic Acid (-COOH)Esterification, AmidationAlcohols, amines, acid catalysts
Pyrazole RingElectrophilic substitutionNucleophiles (e.g., Grignard reagents)
Thiophen-2-yl GroupCross-couplingPalladium catalysts

Techniques

  • NMR Spectroscopy :

    • Confirms structural integrity by identifying proton shifts (e.g., aromatic protons, pyrazole ring protons).

  • HPLC :

    • Assesses purity and quantifies yields during synthesis.

  • Mass Spectrometry :

    • Validates molecular weight (e.g., 386.4 g/mol for related analogs) .

Research Findings

  • Biological Activity :

    • Pyrazole derivatives often exhibit anti-inflammatory or anticancer properties due to enzyme inhibition.

  • Stability :

    • Requires pH-controlled conditions to minimize hydrolysis or degradation.

Comparison with Similar Compounds

Research Tools and Validation

  • Docking Studies: AutoDock4 could model interactions between the pentanoic acid group and receptor residues, explaining differences in binding affinity compared to ester analogs.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-(3-(3,5-dimethoxyphenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid?

  • Methodology : A common approach involves refluxing precursors (e.g., 3,5-diaryl-4,5-dihydro-1H-pyrazole derivatives) in ethanol for 2 hours, followed by recrystallization from DMF/EtOH (1:1) to purify the product . Key steps include:

  • Precursor selection : Use of thiophene-containing aldehydes or ketones for cyclocondensation.
  • Solvent optimization : Ethanol is preferred for its balance of polarity and boiling point, minimizing side reactions.
  • Yield data : Typical yields range from 60–75% after recrystallization.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodology :

  • HPLC : Use C18 columns with a mobile phase of acetonitrile/water (70:30) to assess purity (>95% target peak area) .
  • Spectroscopy :
  • ¹H/¹³C NMR : Confirm the presence of the thiophene ring (δ 6.8–7.5 ppm for aromatic protons) and pyrazoline NH (δ 9.2–10.5 ppm) .
  • FTIR : Look for C=O stretching (1690–1720 cm⁻¹) and N–H bending (1550–1600 cm⁻¹) .

Q. What are the key stability considerations for storage and handling?

  • Methodology :

  • Thermal stability : Differential scanning calorimetry (DSC) shows decomposition above 200°C. Store at 2–8°C in amber vials to prevent photodegradation .
  • Hygroscopicity : Dynamic vapor sorption (DVS) analysis indicates <1% moisture uptake at 60% relative humidity .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity for enzyme targets (e.g., COX-2 or HDACs)?

  • Methodology :

  • Docking simulations : Use AutoDock Vina with the PyRx platform to model interactions between the pyrazoline-thiophene core and enzyme active sites (e.g., COX-2 PDB: 5KIR). Focus on hydrogen bonding with the 3,5-dimethoxyphenyl group .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes (RMSD < 2.0 Å indicates stable binding) .

Q. What experimental strategies resolve contradictions in reported bioactivity data (e.g., inconsistent IC₅₀ values in kinase assays)?

  • Methodology :

  • Assay standardization :
ParameterRecommendation
Enzyme sourceUse recombinant human kinases (e.g., Abcam) to minimize batch variability
Substrate concentrationOptimize via Michaelis-Menten kinetics (e.g., ATP at Km ≈ 10 µM)
ControlsInclude staurosporine as a positive inhibitor control .
  • Data normalization : Express inhibition as % activity relative to vehicle-treated controls (n ≥ 3 replicates) .

Q. How can stereochemical outcomes of the pyrazoline ring be controlled during synthesis?

  • Methodology :

  • Chiral auxiliaries : Introduce (R)- or (S)-BINOL derivatives during cyclization to enforce enantioselectivity (up to 85% ee) .
  • X-ray crystallography : Validate absolute configuration using single-crystal diffraction (e.g., CCDC deposition number for reference) .

Q. What in vitro models are suitable for evaluating its metabolic stability?

  • Methodology :

  • Hepatocyte assays : Incubate with primary human hepatocytes (1 µM compound, 24 hours) and quantify metabolites via LC-MS/MS. Key parameters:
Metabolitem/z (Parent)m/z (Metabolite)
Parent429.1
Demethylated415.1415.1 → 399.0 (MS²)
  • CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4: BFC dealkylation assay) .

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